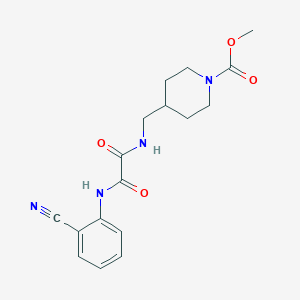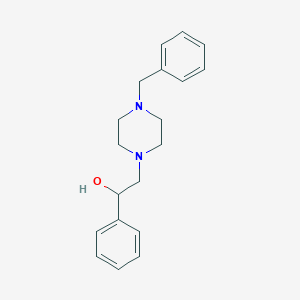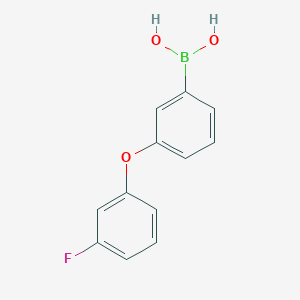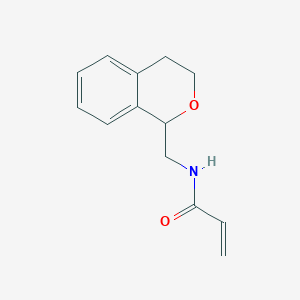
N-(isochromanylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochromanylmethyl)prop-2-enamide, also known as Isochroman, is a chemical compound that has recently gained attention in scientific research. It is a synthetic compound that is structurally similar to natural compounds found in plants, such as flavonoids and isoflavones. Isochroman has shown potential in various scientific applications, including as a therapeutic agent for various diseases and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of isochroman is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors. N-(isochromanylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, isochroman has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(isochromanylmethyl)prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to high levels of purity. Additionally, isochroman has been well-characterized in the literature, which makes it a reliable tool for studying biological processes. However, one limitation of isochroman is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on isochroman. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research is to elucidate its mechanism of action, which may provide insight into its potential targets for drug development. Additionally, isochroman may be used as a tool for studying protein-protein interactions and enzyme activity, which may have implications for drug discovery.
Métodos De Síntesis
N-(isochromanylmethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-hydroxycoumarin, benzylamine, and acryloyl chloride. The synthesis method has been well-established in the literature and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
N-(isochromanylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, isochroman has been used as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-9-12-11-6-4-3-5-10(11)7-8-16-12/h2-6,12H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYCWPWIWCOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)
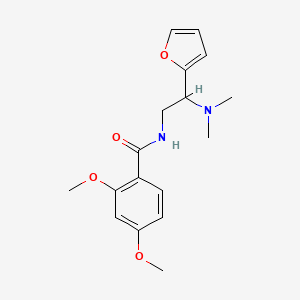
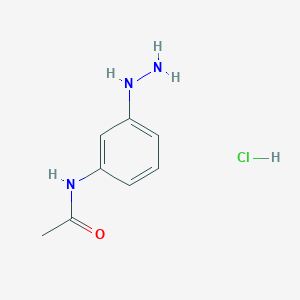

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)


![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)
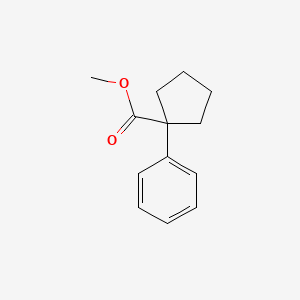
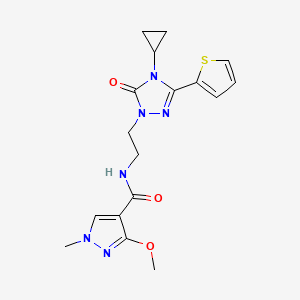
![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)
